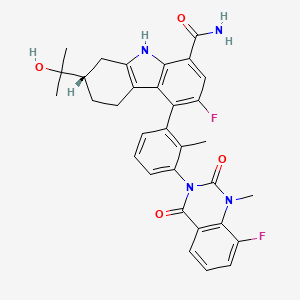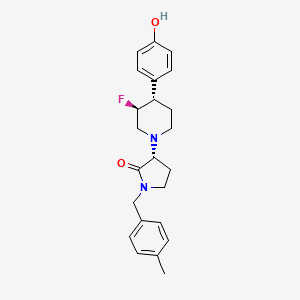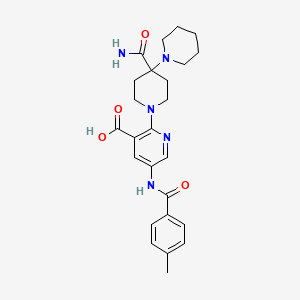
甲基苯甲酰胺烟酸
描述
Nicotinic acid, also known as niacin, is an essential human nutrient. It is a part of the vitamin B3 family that includes niacin, nicotinamide, and nicotinamide riboside . All three forms of vitamin B3 are converted within the body to nicotinamide adenine dinucleotide (NAD) .
Synthesis Analysis
The synthesis of nicotinic acid-related compounds involves combining suitable aldehydes with hydrazides . A four-step synthesis of nicotine has also been described .Molecular Structure Analysis
Nicotinic acid is an organic compound and a vitamer of vitamin B3. It is produced by plants and animals from the amino acid tryptophan .Chemical Reactions Analysis
Nicotinamidases are metabolic enzymes that hydrolyze nicotinamide to nicotinic acid . Also, the synthesis of hydrazones, quinazolines, and Schiff bases involves combining suitable aldehydes with four hydrazides .Physical And Chemical Properties Analysis
The physical properties of nicotinic acid-related compounds are important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .科学研究应用
Skin Aging and Pigmentation Control
“Methylbenzamido)nicotinic acid” is closely related to nicotinamide, a form of vitamin B3. Nicotinamide has been extensively studied for its role in controlling skin aging and pigmentation. It helps restore the cellular NAD+ pool, enhances mitochondrial energetics, attenuates oxidative stress and inflammatory responses, and inhibits the pigmentation process in the skin . This makes it a valuable ingredient in cosmeceuticals aimed at reducing the progression of skin aging and hyperpigmentation.
Antioxidant Properties
The compound’s antioxidant capacity is significant in maintaining skin homeostasis. Ingredients like nicotinamide that directly remove reactive oxygen species (ROS) or enhance the antioxidant capacity of cells are expected to help maintain skin health . This property is crucial for developing skincare products that aim to protect the skin from environmental stressors.
Therapeutic Applications in Dermatology
Nicotinamide, and by extension “Methylbenzamido)nicotinic acid”, has therapeutic implications in dermatology. It has been employed topically for the treatment of various skin conditions such as acne vulgaris, melasma, atopic dermatitis, rosacea, and psoriasis . Its ability to influence DNA repair and cellular stress responses makes it a versatile ingredient for therapeutic skincare.
Cosmeceutical Applications in Functional Skincare
As a functional ingredient in skincare products, nicotinamide aligns with the “Kligman standards” for skincare. It has gained popularity for its multipurpose antiaging properties, significantly reducing cutaneous oxidative stress, inflammation, and pigmentation . This positions “Methylbenzamido)nicotinic acid” as a potential key ingredient in functional skincare formulations.
Cellular Energy Metabolism
The role of nicotinamide in NAD+ synthesis contributes to redox reactions and energy production in cells. This is essential for the metabolic functions of mammalian cells, including those of the skin . Research into “Methylbenzamido)nicotinic acid” could further elucidate its potential applications in enhancing cellular metabolism.
DNA Repair and Cellular Stress Response
“Methylbenzamido)nicotinic acid” may influence human DNA repair mechanisms and cellular stress responses. This is particularly relevant in the context of skin health, where DNA repair is crucial for preventing mutations caused by UV exposure and other environmental factors . Its role in cellular stress responses also suggests potential applications in developing treatments for skin damaged by external stressors.
安全和危害
未来方向
Nicotinic acid has a promising future. The generation of both flush-reducing co-medications of nicotinic acid and novel drugs targeting the nicotinic acid receptor will provide future therapeutic options for the treatment of dyslipidaemic disorders . Also, nicotinic acid will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .
属性
IUPAC Name |
2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHESBABUHJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylbenzamido)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does suramin affect ATP signaling in the synaptic cleft of the Torpedo electric organ?
A1: The research demonstrates that suramin acts as a potent, non-competitive inhibitor of ecto-apyrase activity in the Torpedo electric organ []. Ecto-apyrases are enzymes located on the outer surface of cells, responsible for the hydrolysis of extracellular ATP. By inhibiting these enzymes, suramin prevents the breakdown of ATP released alongside acetylcholine at the synapse. This leads to an increased concentration of ATP in the synaptic cleft.
Q2: What is the significance of suramin's inhibitory effect on ecto-apyrase in the context of synaptic depression?
A2: The study reveals that suramin significantly reduces synaptic depression in the Torpedo electric organ []. Synaptic depression is a phenomenon where the strength of synaptic transmission decreases with repetitive stimulation. The researchers propose a mechanism where the accumulated ATP, due to suramin's inhibition of ecto-apyrase, gets converted to adenosine. Adenosine, acting on A1 purinoceptors, then mediates the observed reduction in synaptic depression. This highlights the crucial role of ATP hydrolysis and adenosine signaling in regulating synaptic transmission.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
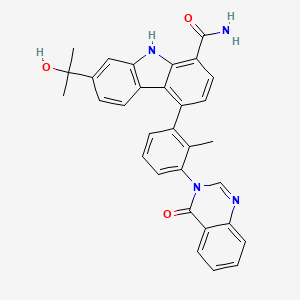
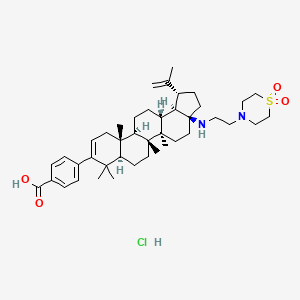
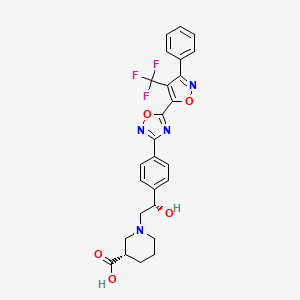

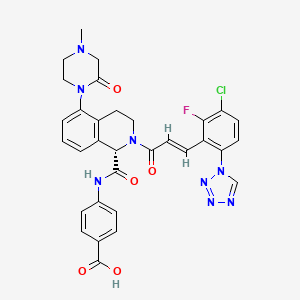
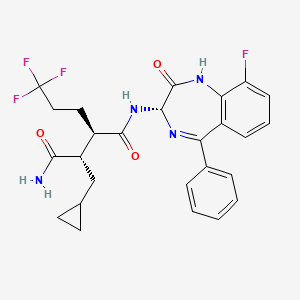

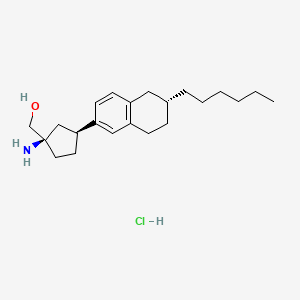
![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)
